molecular formula C9H16N4O B1518790 2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1146290-28-9

2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No. B1518790
CAS RN: 1146290-28-9
M. Wt: 196.25 g/mol
InChI Key: BJIMLKYZBPCONX-UHFFFAOYSA-N
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Description

“2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one” is a chemical compound with the molecular weight of 196.25 . It is also known as "2-(3-aminopropyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one" .


Synthesis Analysis

The synthesis of this compound has been achieved through a structure-based virtual screening made on IDO1 active site . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . The in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .


Molecular Structure Analysis

The molecular structure of the compound was optimized for the monomer and dimer using the GAUSSIAN 16W program package . The compound displays an atypical [1,2,4]triazolo[4,3-a]pyridine ring as the heme-binding scaffold .


Chemical Reactions Analysis

The compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It has been used as a starting hit compound in the design of analogues .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 196.25 .

Scientific Research Applications

Energetic Materials

The fused-triazole structure of compounds like 2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one has been studied for its potential as an energetic material due to good thermal stability and detonation properties .

Pharmaceutical Applications

Triazolopyridine derivatives have been identified to possess a range of biological activities including herbicidal , antifungal, neuroprotective , and antibacterial properties. This suggests that the compound may have potential applications in drug discovery and development.

Inhibitors of Plasmepsin Aspartyl Proteases

A study has utilized ligand-based virtual screening (LBVS) combined with pharmacophore modeling to discover small molecule inhibitors of plasmepsin aspartyl proteases, which are active against P. falciparum. Compounds with a triazolopyridine structure were part of this research .

Drug Design and Discovery

The triazolopyridine ring is a common structural fragment in drug design due to its significant structure–activity relationship. It is particularly important in the design and development of biologically active compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .

Organic Synthesis and Polymer Chemistry

While 1,2,3-triazoles are different from the compound , they share similar triazole rings and have found broad applications in organic synthesis and polymer chemistry. This suggests potential applications for 2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one in these fields as well .

Supramolecular Chemistry and Bioconjugation

Triazole rings are also utilized in supramolecular chemistry and bioconjugation due to their ability to form stable structures and bind with various biological molecules. This indicates possible research applications for the compound in these areas .

Mechanism of Action

The compound has been identified as an IDO1 inhibitor with sub-micromolar potency . IDO1 is an attractive target in cancer immunotherapy as it plays a crucial role in the maintenance of a balance between immune tolerance and immunity .

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . The signal word for the compound is "Danger" .

Future Directions

The compound has shown promising results as an IDO1 inhibitor . Future research could focus on further optimizing the compound’s potency and selectivity . The -CF3 group could be substituted with a halogen atom or a phenyl ring fused to the [1,2,4]triazolo[4,3-a]pyridine system .

properties

IUPAC Name

2-(3-aminopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c10-5-3-7-13-9(14)12-6-2-1-4-8(12)11-13/h1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIMLKYZBPCONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN(C2=O)CCCN)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201139438
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 2-(3-aminopropyl)-5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one

CAS RN

1146290-28-9
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 2-(3-aminopropyl)-5,6,7,8-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146290-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 2-(3-aminopropyl)-5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Reactant of Route 2
2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Reactant of Route 3
2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Reactant of Route 4
2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Reactant of Route 5
2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Reactant of Route 6
Reactant of Route 6
2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one

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